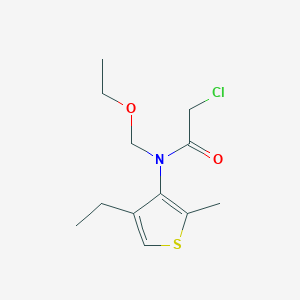
2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide typically involves the reaction of 2-chloroacetamide with ethoxymethyl chloride and 4-ethyl-2-methylthiophen-3-ylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study biological pathways involving thiophene derivatives.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(methoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide
- 2-Chloro-N-(ethoxymethyl)-N-(4-methyl-2-methylthiophen-3-yl)acetamide
Uniqueness
2-Chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxymethyl group and the 4-ethyl-2-methylthiophen-3-yl moiety can impart distinct properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
87674-80-4 |
|---|---|
Molekularformel |
C12H18ClNO2S |
Molekulargewicht |
275.80 g/mol |
IUPAC-Name |
2-chloro-N-(ethoxymethyl)-N-(4-ethyl-2-methylthiophen-3-yl)acetamide |
InChI |
InChI=1S/C12H18ClNO2S/c1-4-10-7-17-9(3)12(10)14(8-16-5-2)11(15)6-13/h7H,4-6,8H2,1-3H3 |
InChI-Schlüssel |
LXVUBYQLIKFMSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CSC(=C1N(COCC)C(=O)CCl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Decyloxy)phenyl 3-chloro-4-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14397195.png)
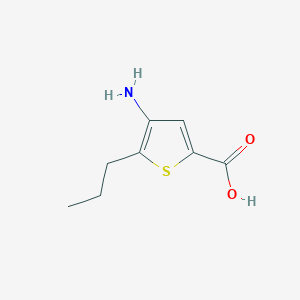


![2-[(Trimethylsilyl)methyl]pent-2-enal](/img/structure/B14397223.png)
![2-Nitro-N-[6-(1,3-thiazolidin-3-YL)hexyl]benzamide](/img/structure/B14397231.png)
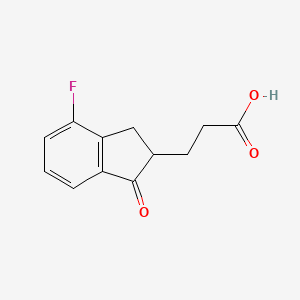
![N-[3-(6-Oxo-3-phenylpyridazin-1(6H)-yl)propyl]-N'-propylurea](/img/structure/B14397245.png)
![4-Chloro-5-({[(2,4-dichlorophenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B14397253.png)
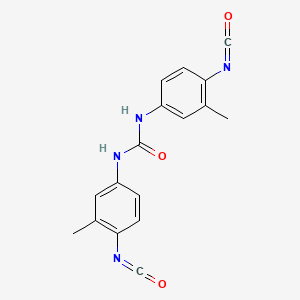
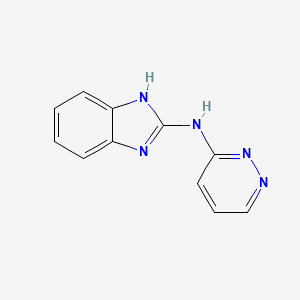
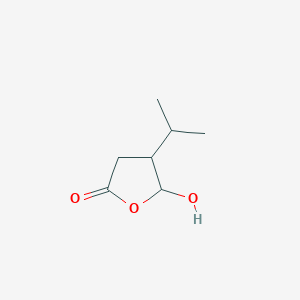
![2-[(4-Methylpent-3-EN-2-YL)sulfanyl]-1,3-benzothiazole](/img/structure/B14397276.png)
![1-{4-[Methyl(phenyl)amino]phenyl}-3-phenylprop-2-en-1-one](/img/structure/B14397281.png)
